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molecular formula C17H18BrNO5 B8423731 methyl 8-(1-bromoethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxylate

methyl 8-(1-bromoethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxylate

Cat. No. B8423731
M. Wt: 396.2 g/mol
InChI Key: HZZFCCFTMKIMMQ-UHFFFAOYSA-N
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Patent
US09029374B2

Procedure details

Tribromophosphine (1.65 mL, 1.65 mmol) was added to a stirred suspension of methyl 8-(1-hydroxyethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxylate (500 mg, 1.50 mmol) in DCM (10 mL) in an ice bath under nitrogen. The resulting solution was stirred at room temperature for 24 hrs. The reaction was incomplete and further tribromophosphine (0.300 mL, 0.30 mmol) was added and the reaction mixture stirred for an additional 12 hrs. The solvent was evaporated, the residue was suspended in water and ice and a sodium carbonate solution was carefully added until pH 6. The precipitate was collected by filtration, washed with water then with diethylether and dried to afford methyl 8-(1-bromoethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxylate (470 mg, 79%) as a dark beige solid. Mass Spectrum: M+H+ 398.
Quantity
1.65 mL
Type
reactant
Reaction Step One
Name
methyl 8-(1-hydroxyethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxylate
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]P(Br)Br.O[CH:6]([C:8]1[CH:9]=[C:10]([C:25]([O:27][CH3:28])=[O:26])[CH:11]=[C:12]2[C:17]=1[O:16][C:15]([N:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1)=[CH:14][C:13]2=[O:24])[CH3:7]>C(Cl)Cl>[Br:1][CH:6]([C:8]1[CH:9]=[C:10]([C:25]([O:27][CH3:28])=[O:26])[CH:11]=[C:12]2[C:17]=1[O:16][C:15]([N:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1)=[CH:14][C:13]2=[O:24])[CH3:7]

Inputs

Step One
Name
Quantity
1.65 mL
Type
reactant
Smiles
BrP(Br)Br
Name
methyl 8-(1-hydroxyethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxylate
Quantity
500 mg
Type
reactant
Smiles
OC(C)C=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
BrP(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 24 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred for an additional 12 hrs
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
ice and a sodium carbonate solution was carefully added until pH 6
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with diethylether and dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC(C)C=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 470 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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